molecular formula C19H22ClNO4S B2419004 1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide CAS No. 1904417-75-9

1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide

Cat. No.: B2419004
CAS No.: 1904417-75-9
M. Wt: 395.9
InChI Key: ZAOWJUJWHPVYDU-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22ClNO4S and its molecular weight is 395.9. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonds Involving Polar CH Groups

Research by Li and Sammes (1983) explored intramolecular hydrogen bonds in compounds similar to the one mentioned, focusing on bis(phenylsulphonyl)methanes. Their study revealed the importance of hydrogen bonding involving polar methine groups, highlighting the effects of substituents like methoxy and dialkylamino groups on the stabilization of these interactions. This understanding is critical for designing molecules with specific conformational properties for use in molecular recognition and catalysis (Li & Sammes, 1983).

Antiestrogenic Activity of Dihydronaphthalene Derivatives

Jones et al. (1979) synthesized dihydronaphthalene derivatives showing potent antiestrogenic activities, which involved structural modifications similar to the query compound. Their work demonstrates the potential of such compounds in developing therapeutic agents targeting estrogen receptors, which could have implications in treating hormone-responsive cancers (Jones et al., 1979).

Chemical Synthesis and Structural Analysis

Research on the synthesis, NMR spectra, and crystal structure of compounds featuring methanesulfonate groups has been reported, providing a foundation for understanding the chemical behavior and properties of sulfonamide derivatives. Upadhyaya et al. (1997) detailed the synthesis and ring openings of specific methanesulfonate compounds, offering insights into their reactivity and potential applications in synthetic chemistry (Upadhyaya et al., 1997).

Carbonic Anhydrase Inhibition

Akbaba et al. (2014) investigated sulfonamides derived from indanes and tetralines, analyzing their inhibitory effects on human carbonic anhydrase isozymes. Such studies indicate the potential of structurally similar sulfonamides, like the one of interest, in designing inhibitors for enzymes implicated in various diseases, including glaucoma and edema (Akbaba et al., 2014).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c1-25-16-8-9-17-14(11-16)6-4-10-19(17,22)13-21-26(23,24)12-15-5-2-3-7-18(15)20/h2-3,5,7-9,11,21-22H,4,6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWJUJWHPVYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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